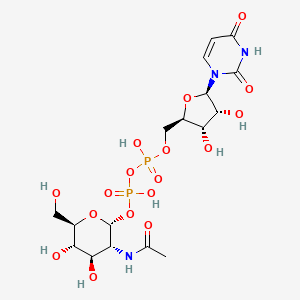

UDP-GlcNAc

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H27N3O17P2 |

|---|---|

Molecular Weight |

607.4 g/mol |

IUPAC Name |

[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C17H27N3O17P2/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28)/t7-,8-,10-,11-,12-,13-,14-,15-,16-/m1/s1 |

InChI Key |

LFTYTUAZOPRMMI-CFRASDGPSA-N |

SMILES |

CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of UDP-GlcNAc in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) stands as a critical nexus in cellular metabolism, integrating nutrient status with the regulation of a vast array of signaling pathways. Its primary role in cellular signaling is mediated through the post-translational modification of nuclear, cytoplasmic, and mitochondrial proteins with O-linked β-N-acetylglucosamine (O-GlcNAc). This dynamic and reversible modification, termed O-GlcNAcylation, is akin to phosphorylation in its scope and importance, influencing protein stability, localization, and enzymatic activity. Dysregulation of this compound metabolism and O-GlcNAcylation is increasingly implicated in the pathophysiology of numerous chronic diseases, including cancer, diabetes, and neurodegenerative disorders, making the enzymes of this pathway attractive targets for therapeutic intervention. This guide provides an in-depth technical overview of the role of this compound in cellular signaling, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Introduction: this compound as a Cellular Nutrient Sensor

The intracellular concentration of this compound is a direct reflection of the metabolic state of the cell, integrating inputs from glucose, amino acid, fatty acid, and nucleotide metabolism through the hexosamine biosynthetic pathway (HBP).[1][2][3] Approximately 2-5% of cellular glucose is shunted into the HBP, making this compound a sensitive indicator of nutrient availability.[4] This positions O-GlcNAcylation as a key nutrient-sensing mechanism that modulates cellular processes in response to metabolic fluctuations.[2][5]

The dynamic addition and removal of O-GlcNAc is governed by two highly conserved enzymes: O-GlcNAc transferase (OGT), which catalyzes the addition of GlcNAc from this compound onto serine and threonine residues of target proteins, and O-GlcNAcase (OGA), which removes the modification.[6][7] The singular nature of these enzymes, in contrast to the hundreds of kinases and phosphatases, underscores the central regulatory role of this modification.

The Hexosamine Biosynthetic Pathway (HBP)

The HBP is the metabolic pathway responsible for the de novo synthesis of this compound from glucose. It is a four-step enzymatic pathway that integrates various metabolic inputs.

Figure 1: The Hexosamine Biosynthetic Pathway (HBP).

O-GlcNAcylation: The Effector Arm of this compound Signaling

O-GlcNAcylation is a highly dynamic post-translational modification that rivals phosphorylation in its prevalence and regulatory importance.[6] It modifies a vast number of intracellular proteins, thereby regulating their function.

The O-GlcNAc Cycling Enzymes: OGT and OGA

-

O-GlcNAc Transferase (OGT): The sole enzyme responsible for adding the O-GlcNAc moiety to proteins. OGT's activity is highly sensitive to this compound concentrations, allowing it to act as a direct sensor of the cell's metabolic state.[7]

-

O-GlcNAcase (OGA): The enzyme that removes O-GlcNAc from proteins, ensuring the dynamic and reversible nature of this modification.[7]

Figure 2: The dynamic cycling of O-GlcNAcylation.

Quantitative Data in this compound Signaling

Cellular this compound Concentrations

The concentration of this compound varies between cell types and in response to different metabolic conditions.

| Cell Line | This compound Concentration (pmol/106 cells) | Reference |

| 293T | 60 - 150 | [8] |

| NIH/3T3 | 80 - 200 | [8] |

| HCT116 | 120 - 250 | [8] |

| AML12 | 200 - 400 | [8][9] |

| Hepa1-6 | 300 - 500 | [8] |

| HeLa | 400 - 520 | [8][9] |

| Primary Mouse Fibroblasts | 100 - 220 | [8] |

O-GlcNAcylation Stoichiometry

The stoichiometry of O-GlcNAcylation on specific proteins provides insight into the extent of modification under different physiological states.

| Protein | Stoichiometry (%) | Cellular Context | Reference |

| CREB | 33.0 | Neurons | [10] |

| MeCP2 | 15.3 | Neurons | [10] |

| Sp1 | ~100 (multiple sites) | 293T cells | [10] |

| Neurofilament-H | High (multiple sites) | Bovine Brain | [11] |

| Synapsin IIa | Moderate | Rat Brain | [10] |

| Nup62 | High | Rat Brain | [10] |

Kinetic Parameters of O-GlcNAc Cycling Enzymes

The kinetic parameters of OGT and OGA provide a quantitative measure of their enzymatic efficiency.

Table 3: Kinetic Parameters of O-GlcNAc Transferase (OGT)

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

|---|---|---|---|---|

| This compound | 1-10 | N/A | N/A | [7][12] |

| CKII peptide | 50-200 | 0.1-1.0 | 500 - 20,000 | [13] |

| NUP62 peptide | 20-100 | 0.05-0.5 | 500 - 25,000 | [7] |

| TAB1 | 5-25 | 0.01-0.1 | 400 - 20,000 |[7] |

Table 4: Kinetic Parameters of O-GlcNAcase (OGA)

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

|---|---|---|---|---|

| pNP-GlcNAc | 50-150 | 0.5-5.0 | 3,300 - 100,000 | [5] |

| O-GlcNAc-peptides | 100-500 | 0.1-1.0 | 200 - 10,000 |[5] |

Crosstalk with Phosphorylation

A critical aspect of O-GlcNAc signaling is its intricate interplay with phosphorylation. Both modifications occur on serine and threonine residues, leading to several modes of interaction:

-

Reciprocal Occupancy: O-GlcNAc and phosphate (B84403) can compete for the same or adjacent sites on a protein, creating a "yin-yang" relationship where one modification precludes the other.[6][14]

-

Regulation of Signaling Enzymes: OGT and OGA are themselves regulated by phosphorylation, and in turn, O-GlcNAcylation can modulate the activity of kinases and phosphatases.[6]

Figure 3: Crosstalk between O-GlcNAcylation and Phosphorylation.

Role in Key Signaling Pathways

Insulin (B600854) Signaling

O-GlcNAcylation plays a critical role in modulating insulin signaling. Elevated levels of this compound, often seen in hyperglycemic conditions, lead to increased O-GlcNAcylation of key components of the insulin signaling cascade, such as the insulin receptor substrate (IRS), PI3K, and Akt. This often results in the attenuation of insulin signaling, contributing to insulin resistance.[15][16][17]

Figure 4: O-GlcNAcylation in the Insulin Signaling Pathway.

Cancer Signaling

Aberrant O-GlcNAcylation is a hallmark of many cancers and contributes to multiple aspects of tumorigenesis, including proliferation, metastasis, and metabolic reprogramming.[18][19] Many transcription factors, such as c-Myc, NF-κB, and p53, are regulated by O-GlcNAcylation, which can alter their stability, DNA binding, and transcriptional activity.[20][21]

Figure 5: Role of O-GlcNAcylation in Cancer Signaling.

Experimental Protocols

Chemoenzymatic Labeling of O-GlcNAcylated Proteins

This method allows for the specific labeling and subsequent detection or enrichment of O-GlcNAcylated proteins.

Workflow:

Figure 6: Chemoenzymatic Labeling Workflow.

Detailed Methodology:

-

Protein Extraction: Lyse cells in a buffer containing protease and phosphatase inhibitors.

-

Enzymatic Labeling: Incubate the protein lysate with a mutant β-1,4-galactosyltransferase (GalT(Y289L)) and UDP-GalNAz (an azide-modified galactose analog). The GalT enzyme will transfer the GalNAz moiety to terminal O-GlcNAc residues.

-

Click Chemistry: Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction by adding a biotin-alkyne probe. This will covalently attach biotin (B1667282) to the azide-modified sugars.

-

Detection/Enrichment:

In Vitro OGT Activity Assay

This assay measures the enzymatic activity of OGT by quantifying the transfer of radiolabeled GlcNAc to a peptide substrate.

Workflow:

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. researchgate.net [researchgate.net]

- 3. O‐GlcNAcylation: cellular physiology and therapeutic target for human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Beginner’s Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cross Talk Between O-GlcNAcylation and Phosphorylation: Roles in Signaling, Transcription, and Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asset.library.wisc.edu [asset.library.wisc.edu]

- 8. Frontiers | Direct Crosstalk Between O-GlcNAcylation and Phosphorylation of Tau Protein Investigated by NMR Spectroscopy [frontiersin.org]

- 9. pnas.org [pnas.org]

- 10. Quantitation of O-Glycosylation Stoichiometry and Dynamics using Resolvable Mass Tags - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The O-GlcNAc Modification - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. Direct Crosstalk Between O-GlcNAcylation and Phosphorylation of Tau Protein Investigated by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. O-GlcNAcylation and O-GlcNAc Cycling Regulate Gene Transcription: Emerging Roles in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Modulation of transcription factor function by O-GlcNAc modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Modulation of transcription factor function by O-GlcNAc modification - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Mass Spectrometry for O-GlcNAcylation [frontiersin.org]

The Regulation of the UDP-GlcNAc Salvage Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The cellular pool of uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) is a critical node in cellular metabolism, serving as the sole substrate for protein O-GlcNAcylation and a key building block for N-glycans, proteoglycans, and glycolipids. The maintenance of this compound homeostasis is thus paramount for cellular function, and this is achieved through the coordinated action of two pathways: the de novo hexosamine biosynthesis pathway (HBP) and the this compound salvage pathway. While the HBP synthesizes this compound from glucose and glutamine, the salvage pathway recycles N-acetylglucosamine (GlcNAc) derived from the breakdown of glycoconjugates. This guide provides an in-depth technical overview of the regulatory mechanisms governing the this compound salvage pathway, with a focus on key enzymes, signaling integration, and experimental methodologies.

Core Enzymes of the this compound Salvage Pathway and Their Regulation

The this compound salvage pathway consists of a series of enzymatic reactions that convert free GlcNAc into this compound. The key regulatory points in this pathway are the enzymes N-acetylglucosamine kinase (NAGK) and UDP-N-acetylglucosamine pyrophosphorylase (UAP1, also known as AGX).

N-acetylglucosamine Kinase (NAGK)

NAGK catalyzes the first committed step of the salvage pathway: the ATP-dependent phosphorylation of GlcNAc to form GlcNAc-6-phosphate (GlcNAc-6P).

Kinetic Properties:

| Enzyme | Substrate | Km | Vmax | Source Organism/Cell Line | Reference |

| NAGK | GlcNAc | 30-100 µM | - | Human | [1] |

| NAGK | ATP | 50-200 µM | - | Human | [1] |

Regulation of NAGK:

-

Substrate Availability: The activity of NAGK is directly influenced by the intracellular concentration of its substrates, GlcNAc and ATP. Increased availability of GlcNAc, for instance, from the degradation of glycoproteins or supplemented exogenously, enhances the flux through the salvage pathway.[2]

-

Transcriptional Regulation: Studies have shown that NAGK expression can be upregulated in response to cellular stress, such as glutamine deprivation in pancreatic ductal adenocarcinoma (PDA) cells.[1][3] This transcriptional induction allows cells to compensate for the reduced de novo synthesis of this compound by increasing their capacity to salvage GlcNAc.[1]

-

Allosteric Regulation: While not extensively characterized, the potential for allosteric regulation of NAGK by downstream metabolites of the HBP and salvage pathway remains an area of active investigation.

UDP-N-acetylglucosamine Pyrophosphorylase (UAP1/AGX)

UAP1 is a key enzyme that catalyzes the reversible conversion of GlcNAc-1-phosphate (GlcNAc-1P) and UTP to this compound and pyrophosphate (PPi).[4] This enzyme is a critical control point as it represents the final step in the synthesis of this compound and is also involved in the de novo pathway.

Kinetic Properties:

| Enzyme | Substrate | Km | Vmax | Source Organism/Cell Line | Reference |

| UAP1 (Aspergillus fumigatus) | UTP | ~100 µM | - | Aspergillus fumigatus | [5] |

| UAP1 (Aspergillus fumigatus) | GlcNAc-1P | ~50 µM | - | Aspergillus fumigatus | [5] |

| UAP1 (Human) | UTP | 130 µM | 1.3 µmol/min/mg | Human | [6] |

| UAP1 (Human) | GlcNAc-1P | 30 µM | - | Human | [6] |

Regulation of UAP1/AGX:

-

Feedback Inhibition: UAP1 activity is subject to feedback inhibition by its product, this compound.[7] This mechanism helps to maintain a stable intracellular pool of this compound and prevent its excessive accumulation.

-

Allosteric Regulation: In some organisms, such as the protozoan parasite Giardia lamblia, the activity of UDP-N-acetylglucosamine pyrophosphorylase is allosterically activated by glucosamine-6-phosphate.[8] This suggests that the enzyme can be regulated by intermediates of the hexosamine biosynthetic pathway, allowing for cross-talk between the de novo and salvage pathways.

-

Substrate Availability: The enzymatic activity of UAP1 is dependent on the cellular concentrations of UTP and GlcNAc-1-phosphate.[4]

Integration with Cellular Signaling and Metabolism

The this compound salvage pathway is not an isolated metabolic route but is intricately connected with other cellular processes, particularly nutrient sensing and stress responses.

Nutrient Sensing and Stress Response

Under conditions of nutrient deprivation, such as low glucose or glutamine, the de novo synthesis of this compound is compromised.[1][9] In such scenarios, the salvage pathway plays a crucial role in maintaining the cellular this compound pool. For example, glutamine limitation in pancreatic cancer cells leads to a compensatory upregulation of NAGK and an increased reliance on GlcNAc salvage.[1][3] This highlights the salvage pathway's role as a critical survival mechanism under metabolic stress.

O-GlcNAcylation and Transcriptional Regulation

The end product of the salvage pathway, this compound, is the substrate for O-GlcNAc transferase (OGT), which catalyzes the O-GlcNAcylation of numerous nuclear and cytoplasmic proteins.[10] O-GlcNAcylation is a dynamic post-translational modification that acts as a nutrient sensor and regulates the activity of various transcription factors and signaling proteins.[11] For instance, the O-GlcNAcylation of transcription factors like Sp1 and YY1 can modulate their activity and influence gene expression, including the expression of hyaluronan synthase 2 (HAS2).[11] Therefore, the regulation of the salvage pathway directly impacts the O-GlcNAc modification landscape and, consequently, gene expression programs.

Experimental Protocols

Measurement of this compound Levels

Accurate quantification of intracellular this compound levels is crucial for studying the regulation of the salvage pathway.

This method is based on the O-GlcNAcylation of a substrate peptide by OGT, with subsequent immunodetection of the modification.[12][13][14]

Protocol:

-

Metabolite Extraction:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells with a suitable extraction buffer (e.g., 80% methanol).

-

Centrifuge to pellet cellular debris and collect the supernatant containing polar metabolites.

-

Dry the supernatant using a vacuum concentrator.

-

-

Enzymatic Reaction:

-

Reconstitute the dried metabolites in reaction buffer.

-

Prepare a reaction mixture containing the sample, recombinant OGT, and a biotinylated acceptor peptide.

-

Incubate the reaction mixture to allow for the O-GlcNAcylation of the peptide.

-

-

Detection:

-

Transfer the reaction mixture to a streptavidin-coated microplate to capture the biotinylated peptide.

-

Wash the plate to remove unbound components.

-

Add an anti-O-GlcNAc antibody (e.g., RL2) followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Add a colorimetric HRP substrate and measure the absorbance at the appropriate wavelength.

-

Quantify this compound levels by comparing the sample absorbance to a standard curve generated with known concentrations of this compound.

-

LC-MS provides a highly sensitive and specific method for this compound quantification.[15]

Protocol:

-

Metabolite Extraction: Follow the same procedure as for the enzymatic assay.

-

Chromatographic Separation:

-

Reconstitute the dried metabolites in a suitable solvent.

-

Inject the sample onto a hydrophilic interaction liquid chromatography (HILIC) column.

-

Elute the metabolites using a gradient of appropriate mobile phases.

-

-

Mass Spectrometry Detection:

-

Introduce the eluent into a mass spectrometer operating in negative ion mode.

-

Monitor for the specific mass-to-charge ratio (m/z) of this compound.

-

Quantify this compound levels by comparing the peak area of the sample to a standard curve.

-

N-acetylglucosamine Kinase (NAGK) Activity Assay

NAGK activity can be measured using a coupled enzyme assay that monitors the consumption of NADH.[16]

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing HEPES, KCl, MgCl2, DTT, BSA, NADH, phosphoenolpyruvate, pyruvate (B1213749) kinase (PK), and lactate (B86563) dehydrogenase (LDH).

-

Assay Initiation:

-

Add the cell lysate or purified NAGK enzyme to the reaction mixture.

-

Initiate the reaction by adding the substrates, GlcNAc and ATP.

-

-

Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD+.

-

Calculation: Calculate the NAGK activity based on the rate of NADH consumption.

Visualizing the Regulatory Network

The this compound Salvage Pathway

Caption: Core enzymatic reactions of the this compound salvage pathway.

Regulatory Inputs on the Salvage Pathway

Caption: Key regulatory inputs controlling the this compound salvage pathway.

Experimental Workflow for this compound Quantification

Caption: Experimental workflow for this compound quantification.

Conclusion

The this compound salvage pathway is a vital metabolic route that ensures the maintenance of this compound homeostasis, particularly under conditions of nutrient stress. Its regulation is multifaceted, involving substrate availability, transcriptional control of key enzymes like NAGK, and feedback inhibition. The intricate crosstalk between the salvage pathway, the de novo HBP, and downstream effector pathways like O-GlcNAcylation underscores its importance in cellular signaling and adaptation. A thorough understanding of these regulatory mechanisms, facilitated by robust experimental methodologies, is essential for researchers in basic science and for professionals in drug development targeting diseases with aberrant glycosylation, such as cancer and metabolic disorders.

References

- 1. Glutamine deprivation triggers NAGK-dependent hexosamine salvage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Nutrient-Sensing Hexosamine Biosynthetic Pathway as the Hub of Cancer Metabolic Rewiring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glutamine deprivation triggers NAGK-dependent hexosamine salvage | eLife [elifesciences.org]

- 4. A mechanism-inspired UDP-N-acetylglucosamine pyrophosphorylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. Regulatory insights into the production of UDP-N-acetylglucosamine by Lactobacillus casei - PMC [pmc.ncbi.nlm.nih.gov]

- 8. UDP-N-acetylglucosamine pyrophosphorylase, a key enzyme in encysting Giardia, is allosterically regulated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Cellular Content of UDP-N-acetylhexosamines Controls Hyaluronan Synthase 2 Expression and Correlates with O-Linked N-Acetylglucosamine Modification of Transcription Factors YY1 and SP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enzyme-based assay for quantification of this compound in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protocol for quantification of this compound using an enzymatic microplate assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. biorxiv.org [biorxiv.org]

The Hexosamine Biosynthetic Pathway: A Technical Guide to its Core Enzymes

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The Hexosamine Biosynthetic Pathway (HBP) is a critical metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism. It culminates in the production of uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), an essential substrate for all forms of protein glycosylation. The flux through this pathway is tightly regulated by a series of key enzymes, which are increasingly recognized as important targets in various pathologies, including cancer, diabetes, and neurodegenerative diseases. This technical guide provides an in-depth overview of the core enzymes of the HBP and the subsequent O-GlcNAc cycling machinery. It includes a compilation of their known kinetic properties, detailed experimental protocols for their study, and graphical representations of the pathway and associated workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to the Hexosamine Biosynthetic Pathway (HBP)

Approximately 2-5% of cellular glucose enters the Hexosamine Biosynthetic Pathway (HBP), a vital metabolic pathway that produces uridine diphosphate-N-acetylglucosamine (this compound).[1] This activated amino sugar is the fundamental building block for N-linked and O-linked glycosylation of proteins and lipids.[2] The HBP serves as a cellular nutrient sensor because it utilizes substrates from major metabolic pathways, including glucose (via fructose-6-phosphate), glutamine, acetyl-CoA, and UTP.[2] The end-product, this compound, is the donor substrate for O-GlcNAc transferase (OGT), which catalyzes the dynamic O-GlcNAcylation of thousands of nuclear, cytoplasmic, and mitochondrial proteins.[3] This post-translational modification, analogous to phosphorylation, is reversed by O-GlcNAcase (OGA) and plays a crucial role in regulating a vast array of cellular processes such as signal transduction, transcription, and metabolism.[3][4] Dysregulation of the HBP and protein O-GlcNAcylation is implicated in numerous diseases, making the enzymes of this pathway attractive targets for therapeutic intervention.[4]

Core Enzymes of the de novo HBP

The synthesis of this compound from glucose and glutamine is a four-step enzymatic process.

Glutamine:Fructose-6-Phosphate (B1210287) Amidotransferase (GFAT)

GFAT (EC 2.6.1.16) catalyzes the first and rate-limiting step of the HBP: the conversion of fructose-6-phosphate and glutamine to glucosamine-6-phosphate (GlcN-6-P) and glutamate (B1630785).[5] This enzyme is a major control point for the pathway's flux. In humans, there are two isoforms, GFAT1 and GFAT2, which exhibit different tissue-specific expression patterns.[6]

Regulation: GFAT activity is intricately regulated through multiple mechanisms:

-

Feedback Inhibition: The pathway's end-product, this compound, allosterically inhibits GFAT, providing a direct mechanism to maintain homeostasis.[6]

-

Post-Translational Modification: GFAT is a target for phosphorylation by protein kinase A (PKA) and AMP-activated protein kinase (AMPK), which modulates its activity in response to cellular energy status and signaling cues.[6][7] For instance, PKA phosphorylation at Ser205 has been shown to lower baseline GFAT-1 activity while abolishing this compound feedback inhibition.[7]

Glucosamine-6-Phosphate N-Acetyltransferase (GNPNAT1)

GNPNAT1 (EC 2.3.1.4), also known as GNA1, catalyzes the second step, the acetylation of GlcN-6-P using acetyl-CoA as the donor, to produce N-acetylglucosamine-6-phosphate (GlcNAc-6-P) and Coenzyme A.[8][9] This reaction incorporates input from fatty acid metabolism into the pathway.

Phosphoacetylglucosamine Mutase (PGM3)

PGM3 (EC 5.4.2.3), also known as N-acetylglucosamine-phosphate mutase (AGM1), isomerizes GlcNAc-6-P to N-acetylglucosamine-1-phosphate (GlcNAc-1-P).[10][11] This reversible reaction is a critical step in preparing the sugar for activation with UTP.

UDP-N-Acetylglucosamine Pyrophosphorylase (UAP1)

UAP1 (EC 2.7.7.23), also known as AGX1, catalyzes the final step of the de novo pathway. It activates GlcNAc-1-P by transferring a UMP moiety from UTP, yielding this compound and pyrophosphate.[12][13] This enzyme can also utilize N-acetylgalactosamine-1-phosphate (GalNAc-1-P) as a substrate to produce UDP-GalNAc.[13]

Key Regulatory Enzymes of O-GlcNAcylation

The dynamic cycling of O-GlcNAc on target proteins is controlled by a pair of enzymes that add and remove the modification.

O-GlcNAc Transferase (OGT)

OGT (EC 2.4.1.255) is the sole enzyme responsible for attaching GlcNAc from this compound to the serine and threonine residues of target proteins.[9] Unlike the vast families of kinases and phosphatases, a single, highly conserved OGT gene encodes for this critical activity.[9] OGT's catalytic efficiency and substrate selection are influenced by its tetratricopeptide repeat (TPR) domains, which are involved in protein-protein interactions and substrate recognition.

O-GlcNAcase (OGA)

OGA (EC 3.2.1.169) is the enzyme that removes O-GlcNAc from proteins.[9] Also known as MGEA5 or N-acetyl-β-D-glucosaminidase, it ensures the dynamic and reversible nature of O-GlcNAcylation.[14] The balance between OGT and OGA activity dictates the overall O-GlcNAc status of the cell, which in turn modulates numerous signaling pathways.

Quantitative Data Summary

The following tables summarize the available kinetic parameters for the key human enzymes of the HBP. These values are essential for building kinetic models and for designing inhibitor screening assays.

Table 1: Kinetic Parameters of de novo HBP Enzymes

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Notes | Reference(s) |

| GFAT1 | Fructose-6-Phosphate | 7 | - | Highly sensitive to product inhibition by GlcN-6-P. | |

| L-Glutamine | ~1000 | - | Value similar to previous reports for mammalian GFAT. | ||

| This compound (Inhibitor) | IC50 = 57.0 µM | - | Feedback inhibition is a key regulatory mechanism. | ||

| GFAT2 | Fructose-6-Phosphate | 957 | 0.0031 | Apparent Km value. | |

| L-Glutamine | 763 | 0.0031 | Apparent Km value. | ||

| This compound (Inhibitor) | IC50 = 367.3 µM | - | Significantly less sensitive to feedback inhibition than GFAT1. | ||

| GNPNAT1 | Acetyl-CoA | 26 | - | - | [4][8] |

| Glucosamine-6-Phosphate | 97 | - | - | [4][8] | |

| PGM3 | GlcNAc-1-Phosphate | 90 | - | Uses Glc-1,6-bisphosphate as a catalytic intermediate cofactor (Km=4.3µM). | [13] |

| UAP1 | GlcNAc-1-Phosphate | - | - | Catalyzes the reversible reaction with UTP. | [12][13] |

| UTP | - | - | Kinetic data for the human enzyme is not readily available. | [12][13] |

Table 2: Kinetic Parameters of O-GlcNAc Cycling Enzymes

| Enzyme | Substrate/Inhibitor | Km / Ki / IC50 | Notes | Reference(s) |

| OGT | This compound | - | Exhibits complex kinetics with multiple this compound binding constants, suggesting cooperativity. | |

| Peptide Substrates | Varies | Substrate recognition is complex and involves the TPR domains. | [12] | |

| OGA | O-GlcNAcylated Peptides | Varies | Generally exhibits broad substrate specificity, with kinetic parameters not significantly differing for many substrates. | [12] |

Note: A dash (-) indicates that specific quantitative data was not found in the cited literature.

Experimental Protocols

Accurate measurement of enzyme activity and pathway flux is crucial for HBP research. Below are detailed methodologies for key experiments.

GFAT Activity Assay (Spectrophotometric)

This assay measures the production of glutamate, one of the products of the GFAT reaction, by coupling it to the glutamate dehydrogenase (GDH) reaction. The reduction of NAD+ to NADH by GDH is monitored by the increase in absorbance at 340 nm.

Materials:

-

Assay Buffer: 50 mM HEPES, pH 7.5, 5 mM EDTA, 50 mM KCl, 1 mM DTT.

-

Substrates: L-Glutamine, D-Fructose-6-Phosphate.

-

Coupling Enzyme & Cofactors: Glutamate Dehydrogenase (GDH), NAD+.

-

Cell/Tissue Lysate or Purified GFAT.

-

Spectrophotometer (plate reader or cuvette-based).

Procedure:

-

Prepare Reaction Mixture: In a microplate well or cuvette, prepare a reaction mixture containing Assay Buffer, 10 mM Fructose-6-Phosphate, 2.5 mM NAD+, and 1 unit/mL GDH.

-

Sample Addition: Add 10-50 µg of cell lysate or an appropriate amount of purified enzyme to the reaction mixture.

-

Initiate Reaction: Start the reaction by adding L-Glutamine to a final concentration of 10 mM.

-

Measure Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm at a constant temperature (e.g., 37°C) for 30-60 minutes, taking readings every 1-2 minutes.

-

Calculate Activity: Determine the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot. Use the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6220 M-1cm-1) to convert the rate of change in absorbance to the rate of glutamate production (nmol/min/mg protein).

OGT/OGA Activity Assay (Fluorescence-Based)

Several fluorescence-based methods exist. A common approach for OGT involves using a specific peptide substrate and a fluorescently labeled this compound analog. For OGA, a fluorogenic substrate like 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MUG) can be used.

OGA Activity Protocol (using 4-MUG):

-

Prepare Reagents:

-

OGA Assay Buffer: 50 mM Sodium Citrate, pH 4.0, 100 mM NaCl, 0.1% BSA.

-

Substrate: 1 mM 4-MUG in DMSO.

-

Stop Solution: 0.5 M Sodium Carbonate, pH 10.5.

-

-

Reaction Setup: In a 96-well black plate, add 50 µL of OGA Assay Buffer to each well.

-

Sample Addition: Add cell lysate or purified OGA to the wells. Include a no-enzyme control.

-

Initiate Reaction: Add 10 µL of 1 mM 4-MUG to start the reaction (final concentration ~167 µM).

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Stop Reaction: Add 100 µL of Stop Solution to each well.

-

Read Fluorescence: Measure the fluorescence using a plate reader with excitation at ~365 nm and emission at ~445 nm.

-

Quantification: Create a standard curve using 4-Methylumbelliferone (4-MU) to quantify the amount of product formed.

Detection of Protein O-GlcNAcylation by Western Blot

This protocol allows for the visualization of total protein O-GlcNAcylation levels in cell or tissue samples.

Procedure:

-

Cell Lysis: Lyse cells in RIPA buffer supplemented with protease inhibitors and an OGA inhibitor (e.g., 10 µM Thiamet-G or PUGNAc) to preserve the O-GlcNAc modification.[4]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.[4]

-

SDS-PAGE: Separate the proteins on a 4-15% gradient polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% BSA or non-fat milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for O-GlcNAc (e.g., RL2 or CTD110.6) diluted in blocking buffer.[4]

-

Washing: Wash the membrane 3x for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate for 1 hour at room temperature with an appropriate HRP-conjugated secondary antibody (e.g., anti-mouse IgM for CTD110.6).[4]

-

Washing: Repeat the wash step.

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system or X-ray film. Include a loading control (e.g., β-actin or GAPDH) for normalization.

Conclusion

The enzymes of the hexosamine biosynthetic pathway and O-GlcNAc cycling represent a nexus of cellular metabolic control and signal transduction. Their activities are tightly regulated and are fundamental to maintaining cellular homeostasis. The quantitative data and detailed protocols provided in this guide offer a robust toolkit for researchers and drug development professionals aiming to investigate this critical pathway. A deeper understanding of these key enzymes will undoubtedly pave the way for novel therapeutic strategies targeting a wide range of human diseases.

References

- 1. Frontiers | GNPNAT1 is a potential biomarker correlated with immune infiltration and immunotherapy outcome in breast cancer [frontiersin.org]

- 2. GNPNAT1 is a Biomarker That Predicts a Poor Prognosis of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. UDP-N-Acetylglucosamine Pyrophosphorylase 2 (UAP2) and 1 (UAP1) Perform Synergetic Functions for Leaf Survival in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. genome.ucsc.edu [genome.ucsc.edu]

- 5. Upregulation of GNPNAT1 Predicts Poor Prognosis and Correlates With Immune Infiltration in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. genecards.org [genecards.org]

- 7. Glucosamine-phosphate N-acetyltransferase - Wikipedia [en.wikipedia.org]

- 8. A mechanism-inspired UDP-N-acetylglucosamine pyrophosphorylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

- 10. Identification of UAP1L1 as a critical factor for protein O-GlcNAcylation and cell proliferation in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GNPNAT1 glucosamine-phosphate N-acetyltransferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 12. Human acetyl-CoA:glucosamine-6-phosphate N-acetyltransferase 1 has a relaxed donor specificity and transfers acyl groups up to four carbons in length - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. uniprot.org [uniprot.org]

- 14. researchgate.net [researchgate.net]

The Nexus of Nutrition and Cellular Regulation: UDP-GlcNAc as a Master Nutrient Sensor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

December 4, 2025

Executive Summary

Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) stands as a critical signaling molecule at the crossroads of cellular metabolism, translating the nutritional state of the cell into profound changes in protein function and gene expression. As the end-product of the hexosamine biosynthetic pathway (HBP), this compound levels dynamically reflect the availability of glucose, amino acids, fatty acids, and nucleotides. This integration of multiple nutrient inputs positions this compound as a master nutrient sensor. Its primary downstream effect is the post-translational modification of nuclear and cytoplasmic proteins with O-linked β-N-acetylglucosamine (O-GlcNAc), a process known as O-GlcNAcylation. This dynamic and reversible modification, akin to phosphorylation, modulates the activity, stability, and localization of thousands of proteins, thereby influencing a vast array of cellular processes, including signal transduction, transcription, and epigenetics. Dysregulation of the HBP and O-GlcNAcylation is increasingly implicated in the pathophysiology of metabolic diseases, cancer, and neurodegenerative disorders, making this pathway a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of the mechanisms by which this compound functions as a nutrient sensor, details key experimental methodologies, and presents quantitative data to support a comprehensive understanding of this pivotal cellular process.

The Hexosamine Biosynthetic Pathway: A Cellular Barometer of Nutrient Status

The hexosamine biosynthetic pathway (HBP) is the metabolic engine that produces this compound, integrating inputs from major macronutrient pathways[1][2][3][4]. Approximately 2-5% of cellular glucose is shunted into the HBP[2][5]. The pathway's unique architecture allows it to sense and respond to the flux of several key metabolites:

-

Glucose: The pathway begins with fructose-6-phosphate, an intermediate of glycolysis[6].

-

Amino Acids: Glutamine serves as the nitrogen donor in the first and rate-limiting step of the HBP, catalyzed by glutamine:fructose-6-phosphate amidotransferase (GFAT)[2][7].

-

Fatty Acids: Acetyl-CoA, a product of fatty acid oxidation, is required for the acetylation of glucosamine-6-phosphate[2][3].

-

Nucleotides: Uridine triphosphate (UTP) is incorporated in the final step to form this compound[2][3].

Due to this convergence of metabolic inputs, the intracellular concentration of this compound serves as a real-time indicator of the cell's overall nutritional and energetic state[1][8][9].

References

- 1. researchgate.net [researchgate.net]

- 2. Nutrient Regulation of Signaling, Transcription, and Cell Physiology by O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hexosamine Biosynthetic Pathway-Derived O-GlcNAcylation Is Critical for RANKL-Mediated Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Modulation of transcription factor function by O-GlcNAc modification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. O-GlcNAc and the Epigenetic Regulation of Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Beginner’s Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

The Pivotal Role of UDP-GlcNAc in Endoplasmic Reticulum N-Glycan Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-linked glycosylation is a critical post-translational modification influencing protein folding, quality control, and function. This process is initiated in the endoplasmic reticulum (ER) by the assembly of a lipid-linked oligosaccharide (LLO) precursor, a pathway in which uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) plays a foundational role. As the primary donor of N-acetylglucosamine (GlcNAc), this compound is indispensable for the initial steps of LLO synthesis. This technical guide provides an in-depth exploration of the contribution of this compound to N-glycan biosynthesis in the ER, detailing the core biochemical reactions, key enzymes, and relevant experimental methodologies.

Introduction to N-Glycan Biosynthesis in the ER

N-linked glycosylation commences on the cytosolic face of the endoplasmic reticulum (ER) with the synthesis of a dolichol-linked oligosaccharide (LLO) precursor.[1] This precursor, a highly conserved structure of 14 sugar residues (GlcNAc₂, Man₉, Glc₃), is assembled in a stepwise manner on a lipid carrier, dolichol phosphate (B84403) (Dol-P).[2][3][4] The process is initiated by the transfer of the first two N-acetylglucosamine (GlcNAc) residues from the nucleotide sugar donor, this compound.[3][5] Once partially assembled on the cytosolic side, the LLO intermediate is flipped into the ER lumen for the completion of its synthesis before being transferred en bloc to nascent polypeptide chains.[4][6]

The Core Contribution of this compound

This compound serves as the essential donor substrate for the first two enzymatic steps in the N-glycan biosynthesis pathway. These reactions are catalyzed by a complex of enzymes located on the cytosolic face of the ER membrane.

Step 1: Synthesis of Dolichol-PP-GlcNAc

The inaugural and rate-limiting step of LLO biosynthesis is the transfer of a GlcNAc-1-phosphate moiety from this compound to dolichol phosphate (Dol-P).[1][7] This reaction is catalyzed by the enzyme UDP-N-acetylglucosamine—dolichyl-phosphate N-acetylglucosaminephosphotransferase, also known as GlcNAc-1-phosphotransferase (GPT).[8] In eukaryotes, this enzyme is encoded by the ALG7 gene (Asparagine-Linked Glycosylation 7).[1][9] The product of this reaction is N-acetyl-D-glucosaminyl-diphosphodolichol (Dol-PP-GlcNAc).[8]

Reaction: this compound + Dol-P → Dol-PP-GlcNAc + UMP

The essentiality of this step is highlighted by the fact that the antibiotic tunicamycin, a potent inhibitor of GPT, effectively blocks the entire N-glycosylation pathway.[7][10] Deficiencies in GPT activity, as seen in the congenital disorder of glycosylation (CDG) type Ij, lead to reduced LLO synthesis and severe clinical manifestations.[11]

Step 2: Addition of the Second GlcNAc Residue

Following the formation of Dol-PP-GlcNAc, a second GlcNAc residue is transferred from this compound to create a chitobiose core. This reaction is catalyzed by the heterodimeric enzyme ALG13/ALG14 this compound transferase.[2][12] The product, chitobiosyl-diphospho-dolichol (GlcNAc₂-PP-Dol), serves as the foundation upon which the mannose branches of the LLO are built.[12]

Reaction: this compound + Dol-PP-GlcNAc → Dol-PP-GlcNAc₂ + UDP

Transport of this compound into the ER Lumen

While the initial steps of LLO synthesis utilize cytosolic this compound, some glycosylation reactions within the ER lumen also require this sugar nucleotide. The transport of this compound from the cytosol into the ER lumen is mediated by specific nucleotide sugar transporters (NSTs).[13][14] In yeast, the ER-resident this compound transporter is known as Yea4.[14][15] These transporters typically function as antiporters, exchanging luminal UMP for cytosolic this compound.[14] This transport is crucial for processes such as the reglucosylation of misfolded glycoproteins by UDP-glucose:glycoprotein glucosyltransferase (UGGT), which uses UDP-glucose that can be formed from this compound within the ER.[13][16]

Quantitative Data on Key Enzymatic Steps

Quantitative understanding of the enzymatic reactions involving this compound is crucial for studying N-glycan biosynthesis and for the development of potential therapeutic interventions.

| Enzyme | Gene | Substrates | Product | Inhibitor | Vmax (in vitro) | Km (UDP-Glc) (in vitro) |

| GlcNAc-1-phosphotransferase (GPT) | ALG7 | This compound, Dolichol-P | Dolichol-PP-GlcNAc | Tunicamycin | Not widely reported in standardized units | Not widely reported |

| This compound:glycoprotein glucosyltransferase (UGGT) | not applicable | UDP-Glc, Misfolded Glycoprotein | Glucosylated Glycoprotein | not applicable | 200 pmol/mg protein/3 min (for UDP-Glc transport) | 46 µM (for UDP-Glc transport) |

Note: Standardized Vmax and Km values for GPT are not consistently reported across literature due to the membrane-bound nature of the enzyme and variability in assay conditions. The values for UGGT relate to the transport of its substrate into the ER.[17]

Experimental Protocols

Measurement of GlcNAc-1-Phosphotransferase (GPT) Activity

This protocol is adapted from methodologies used to measure endogenous GPT activity in cell lysates.[18][19][20][21]

Objective: To quantify the transfer of radiolabeled GlcNAc-1-P from [³H]this compound to an acceptor molecule, mimicking the initial step of LLO synthesis.

Materials:

-

Cell lysate (e.g., from SK-MEL-30 cells)

-

[³H]this compound (radiolabeled donor substrate)

-

Methyl α-D-mannopyranoside (α-MM) (acceptor substrate)

-

Reaction buffer (containing Tris-HCl, pH 8.0, and other necessary co-factors)

-

QAE-Sephadex A-25 resin

-

Wash buffer (2 mM Tris buffer)

-

Elution buffer (30 mM NaCl in 2 mM Tris buffer)

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the cell lysate, [³H]this compound, and α-MM in the reaction buffer.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1 hour) to allow for the enzymatic transfer of [³H]GlcNAc-1-P to α-MM, forming α-MM-P-[³H]GlcNAc.[20]

-

Chromatographic Separation:

-

Elution: Elute the reaction product, α-MM-P-[³H]GlcNAc, which has only one phosphate group, using the elution buffer.[18][20] Spontaneously broken down [³H]GlcNAc-1-P will also elute and contribute to the background.[21]

-

Quantification:

-

Collect the eluate.

-

Add scintillation fluid to the eluate.

-

Measure the radioactivity using a liquid scintillation counter to determine the amount of product formed.[18]

-

Visualizations

Signaling and Biosynthetic Pathways

Caption: Initiation of N-glycan biosynthesis on the cytosolic face of the ER.

Experimental Workflow

Caption: Workflow for the GlcNAc-1-phosphotransferase (GPT) activity assay.

Conclusion

This compound is a cornerstone of N-glycan biosynthesis in the endoplasmic reticulum, serving as the indispensable donor for the initial, rate-limiting steps of LLO assembly. The enzymes that utilize this compound, particularly GPT (ALG7), represent critical control points in the N-glycosylation pathway and are potential targets for therapeutic intervention in diseases associated with glycosylation defects. The experimental protocols and conceptual frameworks presented in this guide offer valuable tools for researchers and drug development professionals seeking to further unravel the complexities of this fundamental cellular process. A thorough understanding of the role of this compound is paramount for advancements in glycobiology and the development of novel therapeutic strategies.

References

- 1. N-Linked Protein Glycosylation in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactome | Biosynthesis of the N-glycan precursor (dolichol lipid-linked oligosaccharide, LLO) and transfer to a nascent protein [reactome.org]

- 3. N-linked glycosylation - Wikipedia [en.wikipedia.org]

- 4. N-glycosylation [cryst.bbk.ac.uk]

- 5. Synthesis, processing, and function of N-glycans in N-glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. N-Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. UDP-N-acetylglucosamine—dolichyl-phosphate N-acetylglucosaminephosphotransferase - Wikipedia [en.wikipedia.org]

- 9. Identification of the Archaeal alg7 Gene Homolog (Encoding N-Acetylglucosamine-1-Phosphate Transferase) of the N-Linked Glycosylation System by Cross-Domain Complementation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of UDP-N-acetylglucosamine:dolichyl-phosphate N-acetylglucosamine-1-phosphate transferase by retinoic acid in P19 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Deficiency of this compound:Dolichol Phosphate N-Acetylglucosamine-1 Phosphate Transferase (DPAGT1) causes a novel congenital disorder of Glycosylation Type Ij - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Endoplasmic Reticulum/Golgi Nucleotide Sugar Transporters Contribute to the Cellular Release of UDP-sugar Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Endoplasmic reticulum/golgi nucleotide sugar transporters contribute to the cellular release of UDP-sugar signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Uridine diphosphate-glucose transport into the endoplasmic reticulum of Saccharomyces cerevisiae: in vivo and in vitro evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Protocol to measure endogenous GlcNAc-1-phosphotransferase activity in SK-MEL-30 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Protocol to measure endogenous GlcNAc-1-phosphotransferase activity in SK-MEL-30 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

The Crossroads of Cellular Metabolism: A Technical Guide to the Metabolic Fate of UDP-GlcNAc

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) stands as a critical nexus in cellular metabolism, integrating nutrient availability from glucose, amino acid, fatty acid, and nucleotide pathways. As the donor substrate for several essential post-translational modifications and biosynthetic pathways, the metabolic fate of this compound is intricately linked to a vast array of cellular processes, from signal transduction and gene expression to cell adhesion and stress response. Dysregulation of this compound metabolism is implicated in numerous pathologies, including cancer, diabetes, and neurodegenerative disorders, making it a compelling area of investigation for therapeutic development. This technical guide provides an in-depth exploration of the primary metabolic pathways utilizing this compound, presents quantitative data on its cellular concentrations, and offers detailed experimental protocols for its study.

The Hexosamine Biosynthetic Pathway: The Source of this compound

The hexosamine biosynthetic pathway (HBP) is the primary route for the de novo synthesis of this compound. This pathway converges inputs from major metabolic routes, thus acting as a sensor of the cell's nutritional status. The synthesis of this compound is a multi-step enzymatic process.

Major Metabolic Fates of this compound

Once synthesized, this compound is utilized in several key cellular processes. The distribution of this compound among these pathways is dependent on cell type, metabolic state, and the presence of extracellular signals.

O-GlcNAcylation

O-GlcNAcylation is a dynamic and reversible post-translational modification where a single N-acetylglucosamine moiety is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[1][2] This process is catalyzed by O-GlcNAc transferase (OGT) and the modification is removed by O-GlcNAcase (OGA). O-GlcNAcylation plays a crucial role in regulating a wide range of cellular processes, including transcription, translation, and signal transduction.[1][3]

N-Glycosylation

N-linked glycosylation is a major form of protein modification occurring in the endoplasmic reticulum (ER) and Golgi apparatus.[4][5][6] It involves the attachment of a complex oligosaccharide chain to asparagine residues of nascent polypeptides. This compound is essential for the synthesis of the dolichol-linked oligosaccharide precursor that is transferred en bloc to proteins.[4][7]

Glycosylphosphatidylinositol (GPI) Anchor Biosynthesis

GPI anchors are complex glycolipids that attach proteins to the cell surface. The biosynthesis of GPI anchors is initiated on the cytoplasmic face of the ER by the transfer of GlcNAc from this compound to phosphatidylinositol (PI).[8][9]

Hyaluronan Synthesis

Hyaluronan is a major component of the extracellular matrix. It is synthesized at the plasma membrane by hyaluronan synthases (HAS), which use this compound and UDP-glucuronic acid as substrates.[10][11][12]

Quantitative Data on this compound Levels

The intracellular concentration of this compound is tightly regulated and varies between different cell types and tissues, reflecting their specific metabolic activities and functions.

Table 1: this compound Concentration in Mouse Tissues

| Tissue | Mean (pmol/mg tissue) | Standard Deviation |

| Liver | 241 | 57 |

| Kidney | 145 | 37 |

| Heart | 41.6 | 9.3 |

| Skeletal muscle (quadriceps) | 13.7 | 0.8 |

| Brain (cerebrum) | 62.6 | 7.4 |

Data sourced from Sunden et al., 2023.[10]

Table 2: this compound Concentration in Cultured Mammalian Cells

| Cell Line | Cell Type/Origin | Mean (pmol/10⁶ cells) | Standard Deviation |

| 293T | Human embryonic kidney | 134 | 42 |

| NIH/3T3 | Mouse embryonic fibroblasts | 64 | 2.6 |

| HCT116 | Human colorectal carcinoma | 120 | 25 |

| AML12 | Mouse hepatocytes | 220 | 56 |

| Hepa 1-6 | Mouse hepatoma | 160 | 35 |

| HeLa | Human cervical carcinoma | 520 | 160 |

| Mouse skin fibroblasts | Primary cells | 102 | 16 |

Data sourced from Sunden et al., 2023.[8][10]

Experimental Protocols

A variety of experimental techniques are employed to study the metabolic fate of this compound and its associated pathways.

Quantification of this compound

This method is based on the O-GlcNAcylation of a substrate peptide by OGT, with subsequent immunodetection of the modification.[10][13][14]

Protocol:

-

Sample Preparation: Extract polar metabolites from cells or tissues.

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing the sample, recombinant OGT, a suitable acceptor peptide (e.g., a casein kinase II-derived peptide), and alkaline phosphatase (to remove inhibitory UDP).

-

Incubate to allow the transfer of GlcNAc from this compound in the sample to the acceptor peptide.

-

-

Immunodetection:

-

Spot the reaction mixture onto a PVDF membrane (dot blot).

-

Probe the membrane with a primary antibody that recognizes the O-GlcNAc modification (e.g., RL2).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Signal Quantification:

LC-MS provides a highly sensitive and specific method for the absolute quantification of this compound. Hydrophilic interaction liquid chromatography (HILIC) is often employed for separation.[16][17]

Protocol Outline:

-

Metabolite Extraction: Extract metabolites from cells or tissues using a cold solvent mixture (e.g., methanol/acetonitrile/water).

-

Chromatographic Separation: Separate this compound from other cellular metabolites using a HILIC column with an appropriate mobile phase gradient.

-

Mass Spectrometry Detection: Detect and quantify this compound using a mass spectrometer operating in negative ion mode. Use a stable isotope-labeled internal standard for accurate quantification.

Analysis of O-GlcNAcylation

This technique is used to detect the overall level of O-GlcNAcylation on proteins in a sample.

Protocol:

-

Protein Extraction: Lyse cells in a buffer containing protease and OGA inhibitors (e.g., Thiamet-G or PUGNAc).[18]

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for O-GlcNAc (e.g., CTD110.6 or RL2).

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.[18][19]

Metabolic labeling with analogs like N-azidoacetylglucosamine (GlcNAc-Az) allows for the visualization and identification of O-GlcNAc modified proteins.

Protocol Outline:

-

Cell Culture and Labeling: Culture cells in the presence of a peracetylated, azide-modified GlcNAc analog (e.g., Ac4GlcNAz). The analog is taken up by the cells and metabolically converted to this compound-Az, which is then incorporated into proteins by OGT.[20]

-

Cell Lysis: Lyse the cells.

-

Click Chemistry: Ligate a reporter tag (e.g., biotin (B1667282) or a fluorophore) to the azide (B81097) group via a bio-orthogonal "click" reaction.

-

Analysis:

-

Visualization: Visualize labeled proteins by in-gel fluorescence or by western blotting with a streptavidin-HRP conjugate.

-

Identification: Enrich biotin-tagged proteins using streptavidin beads and identify them by mass spectrometry.[20]

-

In Vitro O-GlcNAc Transferase (OGT) Activity Assay

This assay measures the activity of OGT in a cell or tissue extract.

Protocol:

-

Enzyme Preparation: Prepare a cell or tissue lysate containing OGT.

-

Enzymatic Reaction:

-

Separation and Quantification:

-

Separate the labeled peptide from the unincorporated radiolabeled this compound using a separation cartridge (e.g., C18).

-

Quantify the radioactivity of the labeled peptide using a scintillation counter to determine OGT activity.[21]

-

Analysis of GPI-Anchored Proteins by Flow Cytometry

This method allows for the quantification of GPI-anchored proteins on the cell surface.

Protocol:

-

Cell Preparation: Harvest cells and wash with a suitable buffer.

-

PI-PLC Treatment: Treat cells with phosphatidylinositol-specific phospholipase C (PI-PLC), which cleaves most GPI anchors, releasing the protein from the cell surface. A control sample is treated with buffer alone.[23]

-

Antibody Staining:

-

Incubate both PI-PLC-treated and control cells with a primary antibody specific for a known GPI-anchored protein.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry. A reduction in fluorescence intensity in the PI-PLC-treated sample compared to the control indicates the presence of the GPI-anchored protein.[2][23][24]

Hyaluronan Synthase (HAS) Activity Assay

This assay measures the synthesis of hyaluronan by HAS enzymes.

Protocol:

-

Membrane Preparation: Prepare a membrane fraction from cells or tissues, as HAS enzymes are membrane-bound.

-

Enzymatic Reaction:

-

Separation and Quantification:

-

Separate the high-molecular-weight radiolabeled hyaluronan from the unincorporated radiolabeled substrate using descending paper chromatography.[3][4]

-

Cut out the portion of the chromatography paper containing the hyaluronan and quantify the radioactivity by scintillation counting to determine HAS activity.

-

Conclusion

The metabolic fate of this compound is a central hub in cellular physiology, influencing a multitude of processes critical for cell function and survival. The quantitative data and detailed experimental protocols presented in this guide provide a valuable resource for researchers and drug development professionals seeking to further unravel the complexities of this compound metabolism and its role in health and disease. A deeper understanding of these pathways will undoubtedly pave the way for novel therapeutic strategies targeting the intricate network of glycosylation.

References

- 1. biorxiv.org [biorxiv.org]

- 2. GPI-anchor and GPI-anchored protein expression in PMM2-CDG patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzyme assay of hyaluronan synthase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Enzyme Activity Measurement for Hyaluronan Synthase Using Chromatographic Assays [creative-enzymes.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. UDP-N-acetylglucosaminyl transferase (OGT) in brain tissue: temperature sensitivity and subcellular distribution of cytosolic and nuclear enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Profiling of Protein O-GlcNAcylation in Murine CD8+ Effector- and Memory-like T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro Assay for Hyaluronan Synthase | Springer Nature Experiments [experiments.springernature.com]

- 12. researchgate.net [researchgate.net]

- 13. Enzyme-based assay for quantification of this compound in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protocol for quantification of this compound using an enzymatic microplate assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 18. benchchem.com [benchchem.com]

- 19. assets.fishersci.com [assets.fishersci.com]

- 20. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminyltransferase (O-GlcNAc transferase, OGT) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Figure 1: [Flowchart of in vitro O-GlcNAc...]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Phosphatidylinositol-specific phospholipase C (PI-PLC) treatment of glycosylphosphatidylinositol (GPI)-anchored proteins on the cell surface of intact cells - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

The Fine-Tuned Gatekeeper: A Technical Guide to Feedback Inhibition of UDP-GlcNAc Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

December 4, 2025

Executive Summary

The hexosamine biosynthetic pathway (HBP) is a critical metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc). This essential nucleotide sugar is the substrate for all forms of glycosylation, a post-translational modification vital for a myriad of cellular processes. The flux through the HBP is tightly controlled, primarily through feedback inhibition of the pathway's rate-limiting enzyme, Glutamine:Fructose-6-Phosphate (B1210287) Amidotransferase (GFAT), by the end-product, this compound. This document provides an in-depth technical overview of the molecular mechanisms, quantitative kinetics, and experimental protocols related to the feedback regulation of this compound biosynthesis. A comprehensive understanding of this regulatory network is paramount for developing novel therapeutic strategies targeting diseases associated with HBP dysregulation, including cancer, diabetes, and neurodegenerative disorders.

The Hexosamine Biosynthetic Pathway: An Overview

The synthesis of this compound from fructose-6-phosphate involves four key enzymatic steps. While other enzymes in the pathway are essential for the catalytic conversion of their respective substrates, the primary point of allosteric regulation by the final product, this compound, is the first and rate-limiting enzyme, GFAT.[1][2][3] There is currently limited evidence to suggest that the other mammalian enzymes in this pathway—Glucosamine-6-phosphate N-acetyltransferase (GNA1), N-acetylglucosamine-phosphate mutase (AGM1), and UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1)—are subject to feedback inhibition by this compound.

The Central Role of GFAT in Feedback Inhibition

GFAT is a modular enzyme composed of an N-terminal glutaminase (B10826351) domain and a C-terminal isomerase domain.[3] The glutaminase domain hydrolyzes glutamine to provide ammonia, which is then channeled to the isomerase domain. The isomerase domain binds fructose-6-phosphate and catalyzes the formation of glucosamine-6-phosphate.

Mechanism of Allosteric Inhibition

This compound exerts its inhibitory effect on GFAT through an allosteric mechanism.[4][5] It binds to a specific site on the isomerase domain, which is distinct from the active site for fructose-6-phosphate.[2][3] This binding event induces a conformational change that is transmitted to the distant glutaminase domain, inhibiting its activity and thereby halting the production of glucosamine-6-phosphate.[1][3] This inter-domain communication is crucial for the feedback regulation of the entire pathway.

Quantitative Analysis of GFAT Inhibition

The potency of this compound as a feedback inhibitor of GFAT has been quantified in several studies. The reported half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values vary depending on the specific isoform of GFAT (GFAT-1 or GFAT-2), the species, and the experimental conditions.

| Enzyme | Inhibitor | Parameter | Value (µM) | Comments | Reference |

| Human GFAT-1 | This compound | Ki | 4 | Competitive inhibition with respect to Fructose-6-Phosphate | [6] |

| Human GFAT-1 (Wild Type) | This compound | IC50 | 41.4 | - | [1] |

| Human GFAT-1 (R203H mutant) | This compound | IC50 | 231.7 | ~6-fold higher IC50, indicating reduced sensitivity to feedback inhibition. | [1] |

| Human GFAT-1 (S205D phosphomimetic) | This compound | - | >1000 | Abolishes this compound feedback inhibition. | [1] |

| Mouse GFAT-2 | This compound | - | Modestly inhibited (15%) | Less sensitive to this compound inhibition compared to GFAT-1. | [4] |

Modulation of Feedback Inhibition by Phosphorylation

The sensitivity of GFAT to feedback inhibition by this compound is not static but can be dynamically modulated by post-translational modifications, most notably phosphorylation by Protein Kinase A (PKA).[1][7]

Phosphorylation of human GFAT-1 at Serine 205 by PKA has a dual effect: it lowers the baseline enzyme activity but simultaneously abolishes the feedback inhibition by this compound.[1][8] This creates a regulatory switch where, under conditions of high PKA activity, the HBP flux can be maintained even in the presence of high intracellular concentrations of this compound. This mechanism allows for the uncoupling of HBP flux from simple feedback control, enabling the cell to prioritize this compound synthesis under specific signaling contexts.

References

- 1. Protocol for quantification of this compound using an enzymatic microplate assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An enzyme-coupled assay for amidotransferase activity of glucosamine-6-phosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Phosphorylation of Mouse Glutamine-Fructose-6-phosphate Amidotransferase 2 (GFAT2) by cAMP-dependent Protein Kinase Increases the Enzyme Activity* | Semantic Scholar [semanticscholar.org]

- 5. Method to Overcome Inefficiencies in Site-Directed Mutagenesis of A/T-Rich DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Protein kinase A controls the hexosamine pathway by tuning the feedback inhibition of GFAT-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spectrophotometric Determination of Glutamine Synthetase Activity in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Significance of UDP-GlcNAc in Plant Cell Wall Biosynthesis: A Technical Guide

Executive Summary: Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) is a critical precursor molecule in plant cells, positioned at the crossroads of primary metabolism and the synthesis of complex carbohydrates. Its production via the Hexosamine Biosynthetic Pathway (HBP) integrates signals from carbon, nitrogen, and energy metabolism. Once synthesized, this compound serves as the essential donor substrate for the glycosylation of numerous proteins destined for the cell wall and plasma membrane. This technical guide provides an in-depth exploration of the biosynthesis of this compound, its transport into the secretory pathway, and its fundamental roles in the N-glycosylation of cell wall proteins and the formation of arabinogalactan (B145846) proteins (AGPs). We will detail the profound impact of these modifications on cell wall structure, integrity, signaling, and overall plant development, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The Hexosamine Biosynthetic Pathway (HBP): Central Hub for this compound Synthesis

The synthesis of this compound occurs in the cytoplasm through the highly conserved Hexosamine Biosynthetic Pathway (HBP). This pathway funnels substrates from glycolysis (fructose-6-phosphate), amino acid metabolism (glutamine), fatty acid metabolism (acetyl-CoA), and nucleotide metabolism (UTP), making it a key sensor of the cell's nutritional status.[1][2][3][4][5] A complete blockage of the HBP is typically lethal, highlighting its essential role in organismal growth and development.[6]

The HBP consists of four sequential enzymatic reactions:

-

Glutamine:fructose-6-phosphate (B1210287) amidotransferase (GFAT) : This is the rate-limiting step, converting fructose-6-phosphate and glutamine into glucosamine-6-phosphate.[2][4]

-

Glucosamine-6-phosphate N-acetyltransferase (GNA) : This enzyme acetylates glucosamine-6-phosphate to form N-acetylglucosamine-6-phosphate (GlcNAc-6-P).[6]

-

N-acetylglucosamine-phosphate mutase (AGM) : AGM catalyzes the isomerization of GlcNAc-6-P to N-acetylglucosamine-1-phosphate (GlcNAc-1-P).[6]

-

UDP-N-acetylglucosamine pyrophosphorylase (UAP or GlcNAc1pUT) : The final step involves the conversion of GlcNAc-1-P and UTP into this compound.[6][7]

In addition to the de novo synthesis pathway, cells can utilize a salvage pathway to generate this compound from recycled GlcNAc.[6]

Transport of this compound into the Secretory Pathway

Since this compound is synthesized in the cytosol, it must be actively transported into the lumen of the endoplasmic reticulum (ER) and Golgi apparatus, where most glycosylation reactions occur. This transport is mediated by specific nucleotide sugar transporters (NSTs) located in the ER and Golgi membranes.

-

ROCK1 (REPRESSOR OF CYTOKININ DEFICIENCY 1): In Arabidopsis, ROCK1 has been identified as an ER-localized transporter for both this compound and its epimer UDP-GalNAc.[8][9][10] Loss of ROCK1 function affects protein quality control in the ER and alters cytokinin signaling, but surprisingly does not seem to affect the processing of complex N-glycans in the Golgi, suggesting that other transporters are responsible for supplying the Golgi with this compound.[9]

-

UGNT1 (this compound Transporter 1): A distinct Golgi-localized transporter, UGNT1, has been identified as the primary supplier of this compound for the maturation of N-glycans and the synthesis of GlcNAc-containing sphingolipids (GIPCs).[11][12][13] Plants with mutations in UGNT1 are almost completely devoid of complex and hybrid N-glycans, displaying high-mannose structures instead.[11][12]

Role in N-Glycosylation of Cell Wall Proteins

N-glycosylation is a major post-translational modification essential for the proper folding, stability, trafficking, and function of many secreted and membrane-bound proteins, including a large number of cell wall proteins (CWPs).[14][15] The process begins in the ER where a pre-assembled oligosaccharide precursor (Glc₃Man₉GlcNAc₂) is transferred from a lipid carrier to an asparagine residue on a nascent polypeptide.[15][16] this compound is the ultimate source of the two GlcNAc residues in this core glycan.

As the glycoprotein (B1211001) moves through the ER and Golgi, this core N-glycan is extensively modified by various glycosidases and glycosyltransferases. The addition of a GlcNAc residue by N-acetylglucosaminyltransferase I (GnT I) in the Golgi is a key step that allows for the generation of complex and hybrid N-glycans.[14] A deficiency in this compound transport into the Golgi lumen severely impairs this process, leading to an accumulation of immature, high-mannose N-glycans and potentially compromising the function of numerous CWPs.[11][17]

Role in Arabinogalactan Protein (AGP) Glycosylation

Arabinogalactan proteins (AGPs) are a highly diverse family of hydroxyproline-rich glycoproteins that are extensively O-glycosylated.[18] They are found at the plasma membrane, in the cell wall, and secreted into the extracellular matrix. AGPs are implicated in a vast array of plant growth and development processes, including cell expansion, differentiation, reproduction, and signaling in response to both biotic and abiotic stress.[18][19][20]

The complex glycan portions of AGPs, which can constitute over 90% of the molecule's mass, are critical for their function. These glycans are primarily Type II arabinogalactans. While the direct incorporation of GlcNAc into the main AGP glycan chains is less common than other sugars, this compound is a precursor for other nucleotide sugars, such as UDP-GalNAc and UDP-glucuronic acid (UDP-GlcA), which are components of some AGP glycans.[18][21] Furthermore, AGPs can be attached to the plasma membrane via a glycosylphosphatidylinositol (GPI) anchor, the biosynthesis of which requires GlcNAc.[20] Therefore, a sufficient supply of this compound is crucial for the proper synthesis, modification, and function of this vital class of cell wall proteoglycans.

This compound and Cell Wall Integrity (CWI) Signaling

Plants possess a sophisticated surveillance system to monitor the state of their cell wall, known as the Cell Wall Integrity (CWI) pathway.[6][22] This system detects perturbations in the cell wall, which can arise from genetic mutations affecting wall biosynthesis, pathogen attack, or abiotic stress.[6] When CWI is compromised, a signaling cascade is initiated, often leading to compensatory changes in cell wall composition, such as the ectopic deposition of lignin (B12514952) or callose, and activation of defense responses.[6][21]

Mutations in the HBP or in genes required for protein glycosylation often trigger CWI responses. For example, Arabidopsis mutants with reduced this compound levels can exhibit temperature-sensitive growth defects, ectopic lignin deposition, and altered sensitivity to salt stress, often accompanied by the induction of the unfolded protein response (UPR) in the ER.[17][21] This indicates that proper protein glycosylation, dependent on this compound, is essential for maintaining cell wall homeostasis, and its disruption is interpreted by the cell as a stress signal.

Quantitative Data

Precise kinetic parameters for the enzymes of the plant HBP are not extensively documented across species. However, analysis of mutants provides clear, albeit qualitative, evidence of the pathway's importance. The following tables summarize observed changes in plant mutants related to this compound metabolism and cell wall composition.

Table 1: Phenotypes of Mutants in this compound Metabolism and Glycosylation

| Gene/Mutant | Affected Process | Organism | Key Phenotypes | Reference(s) |

|---|---|---|---|---|

| gna1 / lig | Glucosamine-6-P N-acetyltransferase | Arabidopsis | Temperature-sensitive growth, ectopic lignin deposition, reduced this compound | [21] |

| GlcNA.UT1/2 | UDP-N-acetylglucosamine pyrophosphorylase | Arabidopsis | Embryo/gametophyte lethal (double mutant), salt sensitivity, impaired N-glycosylation | [17][21] |

| uap1 | UDP-N-acetylglucosamine pyrophosphorylase | Rice | Lesion-mimic spots, early leaf senescence, impaired defense response | [7] |